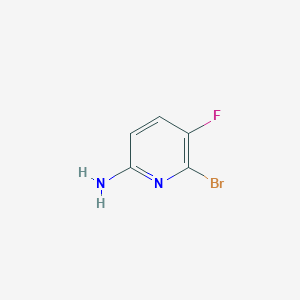

6-Bromo-5-fluoropyridin-2-amine

Overview

Description

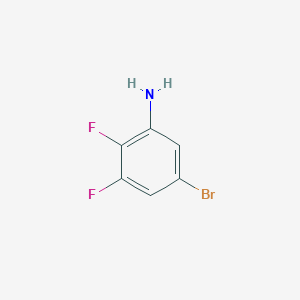

6-Bromo-5-fluoropyridin-2-amine is an organic compound with the molecular formula C5H4BrFN2 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-Bromo-5-fluoropyridin-2-amine can be achieved through the bromination of 6-fluoropyridin-2-amine .Molecular Structure Analysis

The molecular structure of 6-Bromo-5-fluoropyridin-2-amine is represented by the InChI code1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) . The molecular weight of this compound is 191 g/mol . Physical And Chemical Properties Analysis

6-Bromo-5-fluoropyridin-2-amine is a solid substance . It has a molecular weight of 191 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Chemoselective Functionalization

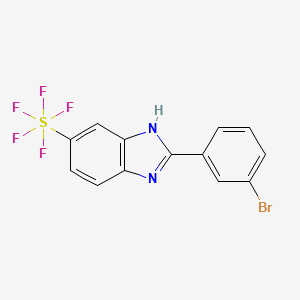

Chemoselective functionalization has been explored using derivatives closely related to 6-Bromo-5-fluoropyridin-2-amine. For instance, the catalytic amination of 5-bromo-2-chloro-3-fluoropyridine has been studied, demonstrating exclusive bromide substitution for secondary amines and primary anilines under certain conditions. This research suggests potential pathways for modifying compounds similar to 6-Bromo-5-fluoropyridin-2-amine for specific chemical applications (Stroup et al., 2007).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds, such as fluoropicolinate herbicides, indicates that fluoroalkyl alkynylimines can be cyclized with primary amines to create 4-amino-5-fluoropicolinates. This method offers access to picolinic acids with previously inaccessible alkyl or aryl substituents at the 6-position, highlighting the utility of 6-Bromo-5-fluoropyridin-2-amine derivatives in the development of new herbicides (Johnson et al., 2015).

Fluorine-18 Labeling

The compound has been utilized in the development of new fluorine-18-labelled fluoropyridine derivatives for potential use in radiopharmaceutical chemistry. This research underscores the relevance of 6-Bromo-5-fluoropyridin-2-amine derivatives in medical imaging and diagnostics, providing a basis for the creation of new radiolabelled synthons (Abrahim et al., 2006).

Amination Reactions

Studies on amination reactions using copper catalysis have shown that bromopyridines can be converted into aminopyridines with high yield, demonstrating the compound's utility in facilitating amination reactions that are crucial in the synthesis of complex organic molecules (Lang et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that this compound is an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Mode of Action

As an organic intermediate, it likely interacts with its targets through chemical reactions, potentially leading to changes in the structure or function of these targets .

Biochemical Pathways

As an organic intermediate, it may be involved in a variety of biochemical reactions and pathways, depending on the specific context of its use .

Result of Action

As an organic intermediate, its effects would likely depend on the specific reactions it is involved in .

properties

IUPAC Name |

6-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEERYBMHJWEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-fluoropyridin-2-amine | |

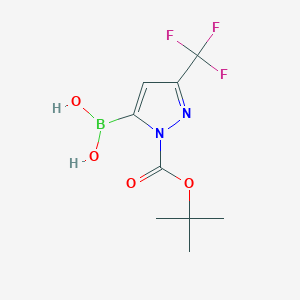

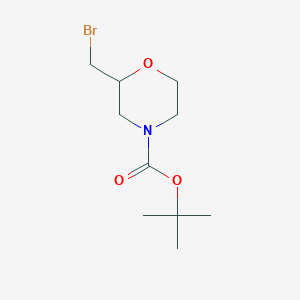

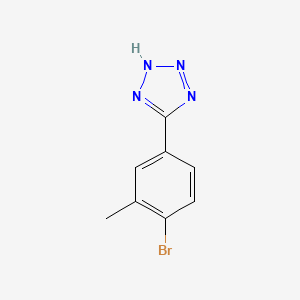

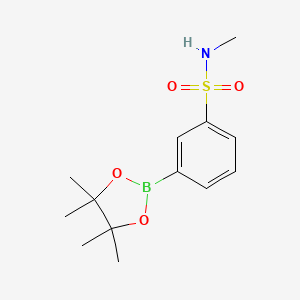

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525745.png)

![7H-Pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1525747.png)

![Tert-butyl 1-oxo-3-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1525748.png)

![(1E)-1-[4-(cyclopentylsulfonyl)phenyl]ethanone oxime](/img/structure/B1525749.png)